molecular formula C9H19NO2 B7872710 4-[(Tetrahydropyran-4-yl)amino]-1-butanol

4-[(Tetrahydropyran-4-yl)amino]-1-butanol

Cat. No.: B7872710
M. Wt: 173.25 g/mol
InChI Key: SFJRBAUVSVDRRB-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) Scaffolds in Chemical Science

The tetrahydropyran (THP) scaffold, a saturated six-membered ring containing one oxygen atom, is a privileged structure in chemical science, particularly in the field of medicinal chemistry. nih.gov Its significance stems from a combination of desirable physicochemical properties. The THP ring is a conformationally restricted, low-entropy scaffold. nih.gov This rigidity can be advantageous in drug design, as it can lead to more specific interactions with biological targets.

Functioning as a bioisostere of a cyclohexane (B81311) ring, the THP moiety offers lower lipophilicity, which can be beneficial for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a simple carbocyclic ring. nih.gov This can lead to enhanced binding affinity and potency.

Research Context and Scope for 4-[(Tetrahydropyran-4-yl)amino]-1-butanol

The research context for this compound is primarily as a versatile building block for the synthesis of more elaborate molecules. The presence of both a primary alcohol and a secondary amine allows for a wide range of chemical transformations. The alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. The secondary amine is nucleophilic and can participate in reactions such as amidation, alkylation, and reductive amination.

This dual functionality makes the compound an attractive starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The tetrahydropyran portion of the molecule can be incorporated to explore its potential to improve the pharmacological properties of a lead compound. For example, in the development of kinase inhibitors, the incorporation of a tetrahydropyran ring has been shown to influence ligand binding and selectivity. nih.gov

While specific research detailing the biological activities of this compound is limited in publicly available literature, its structural components are present in molecules that have been investigated for a variety of therapeutic applications. The amino alcohol substructure is a key pharmacophore in many biologically active compounds.

Historical Perspective of Analogous Compound Development

The development of analogous compounds, particularly amino alcohols, has a rich history in medicinal chemistry. The amino alcohol motif is a fundamental structural feature in numerous natural products and synthetic drugs. Historically, the synthesis of amino alcohols has been a significant focus of organic chemistry research, with numerous methods developed for their stereoselective preparation.

The combination of an amino group and a hydroxyl group in a molecule provides the opportunity for multiple points of interaction with biological targets, such as proteins and nucleic acids. This has led to the discovery of a wide range of biologically active amino alcohol derivatives with diverse therapeutic applications.

In recent decades, there has been a growing interest in incorporating heterocyclic scaffolds, such as tetrahydropyran, into amino alcohol structures. This trend is driven by the desire to fine-tune the physicochemical and pharmacological properties of drug candidates. The development of compounds containing both a tetrahydropyran ring and an amino alcohol moiety reflects a modern approach to drug design, where the strategic combination of well-established pharmacophores is used to create novel chemical entities with improved therapeutic potential. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the development of next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-4-ylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-6-2-1-5-10-9-3-7-12-8-4-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRBAUVSVDRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity

Retrosynthetic Analysis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. amazonaws.com For this compound, the analysis begins by identifying the most strategic bond disconnections.

The most logical and common disconnection point in the target molecule is the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection is strategically sound because numerous reliable methods exist for forming C-N bonds. This primary disconnection leads to two potential pathways, each involving a pair of synthons—idealized fragments—and their corresponding real-world synthetic equivalents.

Pathway A: Reductive Amination

Disconnection: C-N bond.

Synthons: This approach considers the C-N bond as being formed via reductive amination. The synthons are a tetrahydropyran-4-one electrophile and a 4-aminobutanol-derived nucleophile.

Synthetic Equivalents: The practical reagents for this pathway are tetrahydro-4H-pyran-4-one and 4-amino-1-butanol (B41920) . The reaction between these two compounds in the presence of a reducing agent forms the target molecule.

Pathway B: Nucleophilic Substitution

Disconnection: C-N bond.

Synthons: This pathway involves a nucleophilic substitution reaction. Two scenarios are possible:

A nucleophilic tetrahydropyran-4-amine and an electrophilic 4-halobutanol derivative.

A nucleophilic 4-amino-1-butanol and an electrophilic tetrahydropyran (B127337) derivative with a suitable leaving group at the 4-position (e.g., a tosylate or halide).

Synthetic Equivalents:

4-Aminotetrahydropyran and a 4-halobutanol (e.g., 4-bromo-1-butanol).

4-Amino-1-butanol and 4-methanesulfonyloxytetrahydropyran .

A secondary, deeper retrosynthetic analysis involves the deconstruction of the tetrahydropyran ring itself. The THP ring can be disconnected via reactions such as intramolecular Williamson ether synthesis, Prins cyclization, or intramolecular hydroalkoxylation, breaking it down into acyclic precursors. organic-chemistry.orgresearchgate.net For instance, an oxa-Michael reaction approach would disconnect the C-O bond to reveal a ζ-hydroxy α,β-unsaturated ester. nih.govnih.gov

Table 1: Retrosynthetic Disconnections and Synthetic Equivalents
Disconnection StrategyKey Bond CleavedSynthon PairSynthetic Equivalents
Reductive AminationC-NElectrophilic ketone + Nucleophilic amineTetrahydro-4H-pyran-4-one + 4-Amino-1-butanol
Nucleophilic SubstitutionC-NNucleophilic amine + Electrophilic alkyl halide4-Aminotetrahydropyran + 4-Halo-1-butanol
Intramolecular Cyclization (for THP ring)C-OHydroxyalkeneAlkene-diol precursor for hydroalkoxylation

In multistep syntheses, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The synthesis of this compound involves two functional groups requiring consideration: a primary alcohol and a secondary amine.

If the chosen route involves harsh conditions that could affect the hydroxyl or amino groups, protection is necessary. For example, in the nucleophilic substitution pathway using 4-amino-1-butanol, the amine is the intended nucleophile. However, the hydroxyl group could also react, leading to undesired byproducts.

Alcohol Protection: The primary alcohol can be protected using various groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are common due to their ease of installation and removal under specific conditions (e.g., using fluoride (B91410) ions). researchgate.net Benzyl (Bn) ethers are also an option, typically removed by hydrogenolysis. The tetrahydropyranyl (THP) ether itself is a classic protecting group for alcohols, introduced using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. nih.govd-nb.infonih.gov

Amine Protection: The amino group in a precursor like 4-amino-1-butanol may need protection. Carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are widely used. The Boc group is stable to many reaction conditions but is easily removed with acid, while the Cbz group is cleaved by hydrogenolysis. researchgate.net

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another. researchgate.net For instance, one could use a TBS group for the alcohol and a Boc group for the amine. The TBS group can be removed with fluoride without affecting the Boc group, and the Boc group can be removed with acid while the TBS group remains intact, offering high flexibility in the synthetic sequence.

Advanced Synthetic Routes to this compound and its Precursors

Beyond the fundamental connections, advanced methodologies can offer improved efficiency, stereocontrol, and atom economy in synthesizing the core structures.

While the final target molecule, this compound, is achiral, the synthesis of substituted tetrahydropyran rings, which are key precursors, often involves the creation of stereocenters. Methodologies developed for the stereoselective synthesis of THP rings are therefore highly relevant.

Substrate-Controlled Cyclization: The stereochemical outcome of intramolecular cyclizations can be directed by existing stereocenters in the acyclic precursor. For example, the acid-catalyzed cyclization of allylsilyl alcohols can proceed with high diastereoselectivity to form polysubstituted THPs. core.ac.uk

Auxiliary-Controlled Reactions: Chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemistry of a key reaction. The Strecker reaction, for instance, can use chiral amines like (S)-α-methylbenzylamine to produce chiral α-amino acids. nih.gov

Catalyst-Controlled Reactions: Asymmetric catalysis is a powerful tool for setting stereocenters. A tethered aminohydroxylation reaction, for example, can be used to install amino and hydroxyl groups concurrently while constructing the THP ring with control over the stereochemistry, as demonstrated in the synthesis of the dysiherbaine core. nih.govnih.gov

The construction of the tetrahydropyran ring is a critical step in synthesizing the necessary precursors. Modern catalytic methods provide efficient access to this important heterocyclic motif. researchgate.net These methods often involve the intramolecular cyclization of a functionalized alcohol onto a carbon-carbon multiple bond. organic-chemistry.org

Table 2: Catalytic Methods for Tetrahydropyran Ring Synthesis
MethodologyCatalyst TypeKey TransformationReference
Prins CyclizationLewis or Brønsted Acid (e.g., NbCl₅, Re(VII), iIDP)Cyclization of a homoallylic alcohol with an aldehyde. nih.gov, organic-chemistry.org
Intramolecular HydroalkoxylationMetal Catalyst (e.g., Pt(I), Co(II), Au(I))Addition of an alcohol across a C-C multiple bond. organic-chemistry.org
Hetero-Diels-Alder ReactionLewis Acid (e.g., Chiral Cr(III) complexes)[4+2] cycloaddition of a diene and an aldehyde. nih.gov, researchgate.net
Oxa-Michael AdditionAcid or BaseIntramolecular conjugate addition of an alcohol. nih.gov, nih.gov
Ring-Closing Metathesis (RCM)Ruthenium Catalyst (e.g., Grubbs catalysts)Formation of a cyclic ether from a diene. nih.gov, researchgate.net
Palladium-Catalyzed Oxidative Heck Redox-RelayPalladium(II)Coupling of a dihydropyranyl alcohol with a boronic acid. acs.org

These catalytic strategies offer diverse pathways to the tetrahydropyran core. For example, the Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to yield a 4-hydroxytetrahydropyran, a structure closely related to the required precursor. organic-chemistry.org Alternatively, intramolecular hydroalkoxylation of a δ-hydroxy olefin, catalyzed by platinum or cobalt complexes, provides a direct route to the THP ring. organic-chemistry.org

To improve synthetic efficiency, modern strategies aim to minimize the number of steps and purification procedures.

Multi-component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov Such reactions are highly atom-economical and can rapidly build molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound is not established, MCRs could be employed to build the key precursors, such as the synthesis of highly substituted 2-amino-4H-pyran derivatives. researchgate.net

Derivatization Strategies for this compound Analogues

The presence of both a nucleophilic secondary amine and a primary alcohol allows for a variety of derivatization strategies to generate a diverse library of analogues. These strategies can be broadly categorized into functional group interconversions and scaffold modifications.

Functional Group Interconversions

The primary alcohol and secondary amine moieties of this compound are prime targets for functional group interconversions, enabling the synthesis of a wide array of derivatives.

The primary alcohol can undergo oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. Mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) can selectively produce the aldehyde, while stronger oxidants such as Jones reagent (CrO₃/H₂SO₄/acetone) would lead to the carboxylic acid. acs.org For instance, the oxidation of amino alcohols can be achieved using various methods, though the presence of the amino group can sometimes lead to catalyst deactivation with certain metal catalysts. organic-chemistry.org Gold-based catalysts, for example, have been studied for the selective oxidation of amino alcohols to amino acids. organic-chemistry.org

Esterification of the primary alcohol with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) provides a straightforward route to a library of ester analogues. This reaction is typically catalyzed by an acid or proceeds via an activated intermediate.

The secondary amine is readily susceptible to N-acylation and N-alkylation . Acylation with acid chlorides or anhydrides in the presence of a base affords the corresponding amides. mdpi.com Selective N-acylation of amino alcohols can be challenging due to the competing O-acylation, but methods using specific reagents like 2,2′-bipyridyl-6-yl carboxylates have been developed to favor N-acylation. namiki-s.co.jp

N-alkylation can be achieved through several methods. Reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a common strategy to introduce diverse alkyl groups. wikipedia.org Direct N-alkylation with alkyl halides is another possibility, though it can be complicated by over-alkylation. louisville.edu More modern approaches, such as hydrogen-borrowing catalysis, allow for the N-alkylation of amines using alcohols, which is a more atom-economical process. nih.gov

The following table summarizes potential functional group interconversions for this compound:

Table 1: Potential Functional Group Interconversions

Functional Group Reaction Type Reagents and Conditions Product Functional Group
Primary Alcohol Oxidation (to aldehyde) PCC, CH₂Cl₂ Aldehyde
Primary Alcohol Oxidation (to carboxylic acid) Jones reagent (CrO₃/H₂SO₄), acetone Carboxylic Acid
Primary Alcohol Esterification R'COOH, acid catalyst or coupling agent Ester
Primary Alcohol Etherification R'X, base (e.g., NaH) Ether
Secondary Amine N-Acylation R'COCl, base (e.g., triethylamine) Amide
Secondary Amine N-Alkylation R'CHO, NaBH₃CN (Reductive Amination) Tertiary Amine
Secondary Amine N-Sulfonylation R'SO₂Cl, base Sulfonamide

Scaffold Modification and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse molecules from a common starting material. dundee.ac.uk The this compound scaffold is well-suited for DOS strategies by modifying its core structure.

One approach involves scaffold hopping , where the tetrahydropyran ring is replaced by other cyclic systems, such as piperidine (B6355638) or cyclohexane (B81311), to explore different regions of chemical space while maintaining key pharmacophoric features. nih.govniper.gov.in This can lead to compounds with improved properties. dundee.ac.uk

Multicomponent reactions (MCRs) offer an efficient way to build complexity and diversity in a single step. For instance, the tetrahydropyran moiety itself can be synthesized through MCRs, such as the Prins cyclization. organic-chemistry.org By analogy, one could envision MCRs that incorporate the aminobutanol (B45853) side chain or derivatives thereof. The synthesis of various pyran derivatives, including 2-amino-4H-benzo[b]pyrans, has been achieved through one-pot, three-component strategies, highlighting the utility of MCRs in generating pyran-containing libraries. niper.gov.inthieme-connect.denih.gov

Furthermore, the existing functional groups can serve as handles for more complex transformations. For example, the primary alcohol could be converted to an azide, which can then participate in 'click chemistry' reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular fragments. nih.gov This strategy has been successfully employed in the diversity-oriented synthesis of substituted tetrahydropyrones. nih.gov

The table below illustrates some potential scaffold modification strategies:

Table 2: Scaffold Modification and Diversity-Oriented Synthesis Strategies

Strategy Description Potential Reaction Resulting Scaffold
Scaffold Hopping Replacement of the tetrahydropyran ring with other cyclic systems. Synthesis from alternative starting materials (e.g., piperidin-4-one). Piperidine, Cyclohexane, etc.
Multicomponent Reactions Combining three or more reactants in a one-pot reaction to build complexity. Prins cyclization with functionalized aldehydes and alkenes. Substituted Tetrahydropyrans
Click Chemistry Using the functional groups as handles for highly efficient and specific reactions. Conversion of the alcohol to an azide, followed by CuAAC with various alkynes. Triazole-substituted analogues
Ring-Opening/Ring-Closing Modifying the tetrahydropyran ring itself. Ring-opening of the ether followed by recyclization with different functionalities. Modified heterocyclic systems

Chemical Reactivity Profiling

Understanding the chemical reactivity of this compound is crucial for its application in synthesis and for predicting its stability under various conditions.

Investigation of Reaction Pathways

The reactivity of this compound is dictated by its two primary functional groups. The secondary amine acts as a nucleophile and a base. Its nucleophilicity is evident in the N-acylation and N-alkylation reactions discussed previously. The basicity of the amine can influence reaction mechanisms, and it will readily form a salt in the presence of acids.

The primary alcohol can also act as a nucleophile, particularly after deprotonation to form an alkoxide. This allows for etherification reactions. Under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group for substitution or elimination reactions.

The tetrahydropyran ring itself is generally stable. wikipedia.orgthieme-connect.de Tetrahydropyranyl ethers are known to be stable under strongly basic conditions but are susceptible to cleavage under acidic conditions. thieme-connect.denih.gov While the ether linkage in the tetrahydropyran ring of the title compound is part of the core structure and not a protecting group, its stability under strongly acidic conditions might be a point of consideration, although tetrahydropyran itself is more resistant to acid-catalyzed ring-opening than tetrahydrofuran. organic-chemistry.org

Stability and Degradation in Controlled Chemical Environments

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

pH Stability:

Acidic Conditions: In acidic media, the secondary amine will be protonated, forming an ammonium (B1175870) salt. The tetrahydropyran ether linkage is generally stable under mild acidic conditions but can be cleaved under harsher conditions. nih.gov The primary alcohol is relatively stable, but elimination to form an alkene could be a possibility at elevated temperatures in the presence of a strong, non-nucleophilic acid.

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The tetrahydropyran ring and the primary alcohol are generally resistant to bases. thieme-connect.de The secondary amine remains as a free base.

Thermal Stability: The thermal decomposition of amino alcohols can be complex. Studies on the thermal degradation of amino acids show that they can decompose at specific temperatures, often releasing water and ammonia. nih.govacs.orgresearchwithrutgers.com The thermal stability of nitrogen-rich heterocyclic esters has also been investigated, with decomposition temperatures generally above 250 °C. researchwithrutgers.com While specific data for this compound is not available, it is reasonable to assume that at elevated temperatures, decomposition pathways involving the amino and alcohol functionalities would be initiated.

Oxidative and Reductive Stability: The primary alcohol is susceptible to oxidation, as previously mentioned. The secondary amine can also be oxidized, although this typically requires stronger oxidizing agents. The tetrahydropyran ring is generally resistant to oxidation. The compound is expected to be stable to many common reducing agents, although specific functional groups introduced through derivatization could be reducible.

A summary of the expected stability is provided in the table below:

Table 3: Predicted Stability in Controlled Chemical Environments

Condition Expected Stability Potential Degradation Products
Strong Acid (e.g., HCl, H₂SO₄) Moderate Ring-opened products (under harsh conditions), elimination products (alkenes)
Strong Base (e.g., NaOH, KOH) High Generally stable
Elevated Temperature Moderate to Low Dehydration products, deamination products, and other small molecules
Oxidizing Agents (e.g., KMnO₄, H₂O₂) Low Aldehyde, carboxylic acid, and further oxidation products
Reducing Agents (e.g., NaBH₄, H₂/Pd) High Generally stable, unless reducible functional groups are present

Structural Elucidation and Conformational Analysis Research

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to confirming the molecular structure of 4-[(tetrahydropyran-4-yl)amino]-1-butanol, elucidating its connectivity, and probing its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals would confirm the presence of both the tetrahydropyran (B127337) and the butanol moieties. The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons. The proton on the carbon bearing the amino group (C4 of the pyran ring) would likely appear as a multiplet. The protons on the butanol chain would present characteristic patterns: a triplet for the methylene (B1212753) group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the nitrogen, and complex multiplets for the central methylene groups.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. achemblock.com The chemical shifts would be indicative of the local electronic environment; for instance, the carbons bonded to the oxygen and nitrogen atoms (C-O and C-N) would be shifted downfield. Data from related butanol compounds show carbon signals for the butanol backbone typically in the range of 15-65 ppm. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (ppm) Multiplicity
Butanol CH₂-OH ~3.65 t
Pyran CH₂-O-CH₂ (axial) ~3.40 m
Pyran CH₂-O-CH₂ (equatorial) ~4.00 m
Butanol N-CH₂ ~2.65 t
Pyran CH-N ~2.80 m
Butanol CH₂-CH₂-N ~1.60 m
Butanol CH₂-CH₂-OH ~1.50 m
Pyran CH₂-CH-CH₂ (axial) ~1.45 m
Pyran CH₂-CH-CH₂ (equatorial) ~1.90 m

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (ppm)
Butanol C-OH ~62.5
Pyran C-O-C ~67.0
Pyran C-N ~52.0
Butanol C-N ~44.0
Butanol C-CH₂-N ~32.0
Pyran C-CH-C ~34.0

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. nist.gov For this compound, these methods would clearly confirm the presence of the hydroxyl (O-H), secondary amine (N-H), and ether (C-O-C) functionalities.

The IR spectrum is expected to show a broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. A sharper, less intense peak for the N-H stretch of the secondary amine would also be expected in a similar region (~3300 cm⁻¹). The C-H stretching vibrations of the aliphatic chain and pyran ring would appear just below 3000 cm⁻¹. A strong C-O stretching band for the primary alcohol would be visible around 1050 cm⁻¹, while the characteristic C-O-C stretching of the ether in the tetrahydropyran ring would appear around 1100 cm⁻¹. nih.gov

Raman spectroscopy, being less sensitive to polar functional groups like O-H, would provide a clearer view of the C-C and C-H vibrations of the carbon skeleton, complementing the IR data. bohrium.com

Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching (H-bonded) 3400-3300 (broad)
N-H (Amine) Stretching ~3300 (medium)
C-H (Aliphatic) Stretching 2950-2850
N-H Bending ~1580
C-O-C (Ether) Asymmetric Stretching ~1100
C-O (Alcohol) Stretching ~1050

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₉NO₂ and a molecular weight of 173.26 g/mol , high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. achemblock.com

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 173 would be observed. The fragmentation pattern would be dictated by the cleavage of the weakest bonds and the formation of stable carbocations. Key fragmentations would include:

Alpha-cleavage adjacent to the nitrogen and oxygen atoms. Cleavage next to the alcohol would produce a fragment at m/z = 31 ([CH₂OH]⁺).

Loss of a water molecule from the molecular ion, leading to a peak at m/z = 155.

Cleavage of the C-N bond, breaking the molecule into its constituent parts. This would lead to fragments corresponding to the tetrahydropyran amine moiety and the butanol chain. A prominent peak at m/z = 100 ([C₅H₁₀N]⁺, from cleavage between the nitrogen and the butanol chain) and another at m/z = 86 (the tetrahydropyran ring fragment, [C₅H₁₀O]⁺) would be expected. Data for 4-amino-1-butanol (B41920) shows a characteristic base peak at m/z = 30 ([CH₂NH₂]⁺), and a similar fragment could arise here. nih.gov

Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion
173 [C₉H₁₉NO₂]⁺ (Molecular Ion)
155 [M - H₂O]⁺
100 [C₅H₁₀N]⁺ (Tetrahydropyran-4-yl-amine fragment)
86 [C₅H₁₀O]⁺ (Tetrahydropyran fragment)
73 [C₄H₉O]⁺ (Butanol chain fragment)

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Techniques for this compound and its Derivatives

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a moderately polar and flexible molecule like this compound, several crystal growth techniques could be employed. Slow evaporation of a solvent from a saturated solution is the most common method. The choice of solvent is critical; solvents of intermediate polarity such as ethanol, isopropanol, or ethyl acetate, or solvent/anti-solvent mixtures (e.g., ethanol/hexane), would be suitable candidates. Other methods include slow cooling of a saturated solution or vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent. The synthesis of derivatives, for instance by forming salts with acids, can also facilitate crystallization by introducing stronger, more predictable intermolecular interactions.

Hydrogen Bonding Networks and Crystal Packing Analysis

The solid-state structure of this compound would be dominated by a network of intermolecular hydrogen bonds. The molecule contains two hydrogen bond donors (the -OH and -NH groups) and three primary hydrogen bond acceptors (the oxygen of the -OH group, the nitrogen of the -NH group, and the ether oxygen of the pyran ring).

Based on established principles of hydrogen bonding, the strong hydroxyl donor would preferentially interact with one of the best acceptors. It is highly probable that extensive chains or sheets would form, guided by two main interactions:

O-H···N Hydrogen Bonds: The primary alcohol is a strong hydrogen bond donor and the secondary amine is a good acceptor.

N-H···O Hydrogen Bonds: The secondary amine donor can interact with the alcohol oxygen or the ether oxygen of a neighboring molecule.

These interactions would likely create a robust, three-dimensional supramolecular architecture. The flexible butanol chain allows the molecule to adopt a conformation that optimizes these packing forces, while the tetrahydropyran ring would be expected to maintain its stable chair conformation. The analysis of such a crystal structure would reveal the specific synthons (recurring hydrogen-bonded motifs) that define the crystal packing.

Conformational Analysis and Stereochemical Investigations

Conformational analysis of "this compound" provides insights into the molecule's flexibility and the most stable arrangements of its atoms in three-dimensional space. Stereochemical investigations, in turn, are crucial for distinguishing between its stereoisomers and understanding their unique interactions with other chiral molecules.

For "this compound," the tetrahydropyran ring is substituted at the C4 position with an amino-1-butanol group. Computational studies and experimental data from analogous structures suggest that the THP ring in this compound predominantly exists in a chair conformation. The bulky amino-1-butanol substituent would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Studies on related halogenated pyran analogues have shown that even with significant 1,3-diaxial repulsion, the chair conformation remains the most stable. beilstein-journals.org Density functional theory (DFT) calculations on these analogues have corroborated the preference for a 4C1-like conformation. beilstein-journals.org While specific torsional angles for "this compound" are not extensively documented in publicly available literature, the foundational principles of conformational analysis strongly support a dominant chair conformation with an equatorial substituent.

Conformational FeaturePredicted State for this compoundRationale
THP Ring Conformation Predominantly ChairMinimization of torsional and steric strain.
Substituent Position EquatorialAvoidance of 1,3-diaxial interactions with the bulky amino-1-butanol group.

The presence of a stereocenter at the C4 position of the tetrahydropyran ring, where the amino group is attached, means that "this compound" can exist as a pair of enantiomers (R and S forms). The separation and characterization of these stereoisomers are critical for understanding their individual properties.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of amino acid derivatives and other chiral compounds. mst.edunih.gov For the separation of enantiomers of "this compound," a similar approach would be employed. The choice of the chiral stationary phase is crucial and often involves macrocyclic glycopeptides like teicoplanin or ristocetin (B1679390) A, which have demonstrated excellent enantioseparation capabilities for a variety of unnatural amino acids. mst.edunih.gov

The mobile phase composition, including the use of organic modifiers, acids, and bases, is optimized to achieve the best resolution between the enantiomers. nih.gov Characterization of the separated enantiomers is typically performed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, to confirm their identity and purity. researchgate.net The specific retention times of the enantiomers on the chiral column can also be used for their identification.

TechniqueApplication in Stereoisomer AnalysisKey Parameters
Chiral HPLC Separation of R and S enantiomers.Chiral stationary phase (e.g., teicoplanin-based), mobile phase composition, flow rate, temperature. nih.gov
NMR Spectroscopy Structural confirmation of separated enantiomers.Chemical shifts, coupling constants.
Mass Spectrometry Molecular weight determination and fragmentation analysis.m/z values.

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. These studies are fundamental to understanding the stereospecific interactions that are often observed in biological systems. For "this compound," chiral recognition studies would involve investigating its interaction with other chiral molecules, known as chiral selectors or resolving agents.

¹H NMR spectroscopy in the presence of chiral solvating agents (CSAs) is a valuable technique for studying chiral recognition. nih.govnih.gov By adding a chiral solvating agent to a solution of the racemic mixture of "this compound," diastereomeric complexes are formed. These complexes will have different NMR spectra, leading to the splitting of signals for the enantiomers and allowing for their differentiation and the determination of enantiomeric excess. nih.gov

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are used to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and EnergeticsDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density.mdpi.comnih.govFor 4-[(Tetrahydropyran-4-yl)amino]-1-butanol, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms (the ground state conformation).

Energy Calculations: Computing key energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other molecules or biological targets.

A hypothetical data table for such a study is presented below.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy2.1 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap8.6 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule, influencing solubility and interactions.

Ab Initio Methods for Molecular PropertiesAb initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data.frontiersin.orgThese methods can be computationally intensive but offer very high accuracy. For this compound, ab initio calculations would be used to:

Accurately predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

Calculate nuclear magnetic resonance (NMR) chemical shifts to help in structure elucidation.

Determine precise electronic properties and bond orders.

Molecular Modeling and Dynamics Simulations

These methods simulate the physical movements of atoms and molecules to understand their dynamic behavior over time.

Conformational Space ExplorationThe flexibility of the butanol chain and the chair-boat flipping of the tetrahydropyran (B127337) ring mean that this compound can exist in numerous different shapes, or conformations.frontiersin.orgA conformational analysis would identify:

Stable Conformers: The low-energy, most probable shapes of the molecule.

Energy Barriers: The energy required to transition between different conformers. This is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site.

Ligand-Target Interaction DynamicsIf this compound were identified as a ligand for a biological target (such as an enzyme or receptor), molecular dynamics (MD) simulations would be essential.mdpi.comThese simulations would model the dynamic interactions between the ligand and the target over time, revealing:

Binding Pose Stability: Whether the ligand remains stably bound in the target's active site.

Key Interactions: Identifying which specific amino acid residues form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.

Binding Free Energy: Calculating the strength of the interaction, which correlates with the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

These computational tools are central to modern drug discovery and are used to build predictive models that link a molecule's structure to its biological activity. nih.govresearchgate.net

QSAR: A QSAR study for a series of compounds related to this compound would involve creating a mathematical model that correlates physicochemical properties (descriptors) with observed biological activity. nih.gov This model could then predict the activity of new, unsynthesized analogs.

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. fiveable.memdpi.com A pharmacophore model for this compound class would define the ideal spatial arrangement of features needed to interact with a specific biological target, guiding the design of new potent molecules. nih.gov

A hypothetical pharmacophore model derived from a series of active tetrahydropyran derivatives might include features as shown in the table below.

Pharmacophore Feature Location on Molecule Importance
Hydrogen Bond DonorAmine (NH) groupEssential for interaction with specific residues in a target protein.
Hydrogen Bond DonorHydroxyl (OH) groupCan form key hydrogen bonds to anchor the molecule in a binding pocket.
Hydrogen Bond AcceptorOxygen in Tetrahydropyran RingMay interact with donor groups in the active site.
Hydrophobic CenterTetrahydropyran RingImportant for fitting into non-polar pockets of a target.

In Silico Prediction Methodologies for Preclinical Research

Information regarding the in silico prediction of metabolic pathways in non-human systems for this compound is not present in published research. Computational approaches for predicting its target binding are also undocumented. While general methodologies exist, such as those used for other tetrahydropyran derivatives researchgate.netnih.gov, their specific application to and results for this compound have not been published.

Preclinical Biological Research: Mechanistic and Target Oriented Studies

Identification and Characterization of Molecular Targets

Identifying the direct binding partners of a novel compound is a primary challenge in modern pharmacology. The following subsections detail advanced proteomics-based strategies that could be applied to deconvolve the molecular targets of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol.

Chemical proteomics leverages the power of mass spectrometry to identify protein targets of small molecules directly in complex biological samples, such as cell lysates or tissues. nih.goveuropeanreview.org These methods typically involve creating a probe molecule by chemically modifying the compound of interest to allow for the enrichment of its binding partners.

For this compound, this would involve synthesizing a derivative that incorporates a reactive group (for covalent capture) and a reporter tag, such as biotin (B1667282). The general workflow would be:

Probe Synthesis: An analog of this compound would be synthesized with a photo-affinity linker and a biotin handle.

Incubation: The probe is incubated with a relevant cell or tissue lysate. Upon UV irradiation, the photo-affinity group forms a covalent bond with interacting proteins.

Enrichment: The biotinylated protein complexes are captured using streptavidin-coated beads.

Identification: After washing away non-specific binders, the captured proteins are digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). europeanreview.org

A competition experiment, where the lysate is co-incubated with the probe and an excess of the original, unmodified this compound, is crucial. Proteins that are specifically displaced by the unmodified compound are considered high-confidence targets.

Illustrative Data from Chemical Proteomics

Protein ID Protein Name Peptide Count (Probe Only) Peptide Count (Probe + Competitor) % Reduction Target Confidence
P01234 Example Kinase 1 25 2 92% High
Q56789 Example Dehydrogenase 18 16 11% Low
P98765 Example Receptor A 31 5 84% High
O12345 Structural Protein 15 14 7% Low

To circumvent the need for chemical modification, which can sometimes alter a compound's binding properties, label-free methods have gained prominence. nih.govnih.gov These techniques rely on the principle that the binding of a small molecule can alter the physical or chemical properties of its target protein.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. europeanreview.org In a hypothetical experiment, cells would be treated with this compound, heated to various temperatures, and the remaining soluble proteins quantified by mass spectrometry. Target proteins would show increased thermal stability (a higher melting temperature) in the presence of the compound.

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the observation that a bound ligand can protect its target protein from proteolysis. europeanreview.orgnih.gov A cell lysate would be treated with this compound and then subjected to limited digestion by a protease like pronase. The target protein, stabilized by the compound, would be less susceptible to digestion compared to its unbound state. The resulting protein fragments would be analyzed by SDS-PAGE or mass spectrometry to identify the protected proteins.

Illustrative Data from a CETSA Experiment

Protein ID Protein Name Melting Temp (°C) (Vehicle) Melting Temp (°C) (Compound) ΔTm (°C) Putative Target?
P01234 Example Kinase 1 52.1 56.5 +4.4 Yes
Q56789 Example Dehydrogenase 61.3 61.5 +0.2 No
P98765 Example Receptor A 48.7 52.8 +4.1 Yes
A12345 Housekeeping Protein 72.4 72.3 -0.1 No

Gene expression profiling does not directly identify the binding target but can provide powerful inferences about the pathways modulated by a compound. nih.gov By treating cells with this compound and then measuring changes in the transcriptome (using RNA-sequencing, for example), a unique gene expression signature can be generated.

This signature can then be compared to a reference database, such as the Connectivity Map (CMap), which contains signatures from thousands of well-characterized perturbagens (e.g., small molecules with known targets, gene knockdowns). If the signature of this compound strongly correlates with the signature of a known kinase inhibitor, it would suggest that the compound's target may also be a kinase. This approach helps to formulate hypotheses about the compound's mechanism of action that can then be tested directly. nih.gov

Mechanistic Elucidation of Biological Interactions

Once putative targets are identified, the next step is to validate these interactions and characterize their nature (e.g., inhibition, activation, allosteric modulation) using focused biochemical and cellular assays.

If a target identified for this compound were an enzyme (e.g., a hydroxylase or kinase), its effect on the enzyme's catalytic activity would be quantified. nih.gov Standard enzyme kinetic assays would be performed by incubating the purified recombinant enzyme with its substrate and cofactors in the presence of varying concentrations of the compound.

The reaction rate would be measured, and the data would be used to determine key inhibitory parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to reduce enzyme activity by 50%.

Mechanism of Inhibition (e.g., competitive, non-competitive, uncompetitive): Determined by analyzing how the inhibitor affects the enzyme's Michaelis-Menten kinetics (Km and Vmax) at different substrate concentrations.

Based on a comprehensive review of available scientific literature, there is no publicly accessible research data specifically detailing the preclinical biological research of the chemical compound this compound in the areas of cellular pathway modulation, in vitro metabolic pathway characterization, enzymatic biotransformation, metabolite identification, or isotopic labeling.

Therefore, it is not possible to generate a factually accurate article with detailed research findings and data tables as requested in the specified outline. The generation of such an article would require fabricating data and research findings, which falls outside the scope of providing scientifically accurate and verifiable information.

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, offering powerful techniques for the separation, identification, and quantification of individual components within a mixture. For a molecule with the structural features of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol—containing a secondary amine, a primary alcohol, and a tetrahydropyran (B127337) ring—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. morressier.com For this compound, direct analysis by GC might be challenging due to the polar amine and alcohol functional groups, which can lead to poor peak shape and interactions with the stationary phase. gcms.cz However, derivatization can be employed to increase the volatility and thermal stability of the compound. Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the active hydrogens on the amine and alcohol groups to trimethylsilyl (B98337) ethers and amines, respectively, making the compound more suitable for GC analysis.

The GC would separate the derivatized compound from other volatile components based on their boiling points and interactions with the stationary phase. A mid-polarity column, such as one with a 5% phenyl-polysiloxane phase, would likely provide good resolution. The separated components would then be introduced into the mass spectrometer, which would ionize them and separate the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. morressier.comnih.gov This is particularly useful for identifying impurities and degradation products.

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

ParameterProposed Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Method Validation Parameters in Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. chromatographyonline.com In a research setting, this ensures that the data generated is accurate, reliable, and reproducible. The key validation parameters are guided by the International Council for Harmonisation (ICH) guidelines. ijpsjournal.commetrology-journal.org

Specificity and Selectivity Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.denih.gov Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. researchgate.net

For an HPLC method, specificity would be demonstrated by showing that the peak for this compound is well-resolved from peaks of potential impurities and a blank (mobile phase or solvent). This is often achieved by spiking the sample with known related substances. In the absence of known impurities, forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can be performed to generate degradation products and demonstrate that the method can separate the main compound from these newly formed peaks. chromatographyonline.com Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can further confirm the specificity. chromatographyonline.com

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true value. fiveable.memeasurement.sk It is typically assessed by analyzing a sample with a known concentration of the analyte (a standard) and comparing the measured concentration to the actual concentration. nih.gov This is often done by spiking a blank matrix with a known amount of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. metrology-journal.orgfiveable.me It is usually expressed as the relative standard deviation (RSD) of a series of measurements. fiveable.me Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Table 3: Representative Data for Accuracy and Precision Validation

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
Low 8079.2, 80.5, 78.999.41.0
Medium 100101.2, 99.8, 100.5100.50.7
High 120118.9, 121.1, 120.2100.10.9

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. sepscience.comchromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. metrology-journal.orgsepscience.com

There are several methods to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. researchgate.netchromforum.org

Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, while LOQ is at a ratio of 10:1. chromforum.org

Calibration Curve Method: LOD and LOQ can be calculated using the following formulas based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S): sepscience.comchromforum.org

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For a research application, establishing these limits is crucial for understanding the sensitivity of the analytical method and its applicability for trace analysis.

Table 4: Representative LOD and LOQ Data

ParameterValue
LOD (Signal-to-Noise) 0.05 µg/mL
LOQ (Signal-to-Noise) 0.15 µg/mL
LOD (Calibration Curve) 0.06 µg/mL
LOQ (Calibration Curve) 0.18 µg/mL

Advanced Detection Techniques in Analytical Research

In modern chemical research, the precise identification and quantification of compounds are paramount. For a molecule like this compound, advanced analytical techniques are essential to determine its concentration in various matrices and to assess its stereochemical purity. These methods are characterized by their high sensitivity, selectivity, and ability to provide structural information.

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in analytical chemistry. The combination of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a prime example and represents a gold standard for the selective quantification of organic molecules at very low concentrations.

General Principles of LC-MS/MS Analysis

An LC-MS/MS method for a compound such as this compound would first involve separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separation would be based on the compound's polarity, and a reversed-phase column (e.g., C18) would likely be employed. The mobile phase would consist of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.

After separation, the compound would enter the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. In the ESI source, the analyte is ionized, usually by protonation in positive ion mode to form the precursor ion [M+H]⁺.

This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as only molecules that meet the specific precursor-to-product ion transition criteria are detected.

While no specific parameters for this compound are published, a hypothetical LC-MS/MS method could be constructed based on its structure.

Hypothetical LC-MS/MS Parameters

ParameterExample Value/ConditionPurpose
LC System UPLCProvides high-resolution separation with shorter run times.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Separates the analyte from other matrix components based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acid aids in protonation for ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component; elution strength is increased by increasing its proportion.
Ionization Mode ESI PositiveEfficiently ionizes the secondary amine and alcohol functional groups.
Precursor Ion (Q1) m/z 174.15Corresponds to the [M+H]⁺ of C₉H₁₉NO₂ (MW: 173.26).
Product Ion (Q3) HypotheticalA stable fragment resulting from the collision-induced dissociation of the precursor ion.

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Chiral Chromatography for Enantiomeric Purity

The structure of this compound does not inherently contain a chiral center. The tetrahydropyran ring and the butanol chain are attached in a way that does not create stereoisomers unless a substituent were to be introduced on one of the rings, or if the molecule was a precursor to a chiral molecule.

However, if a chiral analog were to be synthesized, or if chirality was introduced through metabolic processes in a research setting, the separation of its enantiomers would be crucial. Chiral chromatography is the primary method used to separate enantiomers, which have identical physical and chemical properties in an achiral environment. This separation is achieved by using a chiral stationary phase (CSP).

General Principles of Chiral Chromatography

A CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stability, leading to different retention times on the column. For amino-alcohol compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective.

The mobile phase composition, including the type of organic modifier and any additives, is critical for achieving enantiomeric resolution. Both normal-phase and reversed-phase modes can be used depending on the specific CSP and analyte.

Hypothetical Chiral Separation Parameters for a Chiral Analog

ParameterExample Value/ConditionPurpose
Technique HPLCStandard chromatographic technique for chiral separations.
Column (CSP) Immobilized Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Provides a chiral environment to interact differently with each enantiomer.
Mobile Phase Hexane/Ethanol/Diethylamine mixtureA typical normal-phase eluent system for separating amines on polysaccharide CSPs.
Detection UV or MSUV detection is common if the molecule has a chromophore; MS can be used for confirmation.
Resolution (Rs) >1.5A resolution value of 1.5 or greater indicates baseline separation of the two enantiomer peaks.

This table is illustrative and describes a general approach for a hypothetical chiral analog, as this compound itself is achiral and thus no chiral separation data exists.

Applications As a Chemical Scaffold and Future Research Perspectives

Role of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol as a Synthetic Intermediate

As a synthetic intermediate, this compound provides a pre-validated structural foundation that can be efficiently incorporated into larger molecular frameworks. Its bifunctional nature is key to its utility, allowing for sequential or orthogonal chemical transformations.

The structure of this compound contains two key reactive sites: a secondary amine and a primary alcohol. This dual functionality allows it to act as a versatile building block, enabling the extension of a molecular structure in at least two different directions. nih.gov Chemists can selectively target these functional groups to construct more complex molecules. For instance, the primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be converted into an ether or ester. researchgate.net The secondary amine can be acylated, alkylated, or used in reductive amination reactions to connect to other molecular fragments. researchgate.net

This strategic placement of functional groups is highly advantageous in combinatorial chemistry and fragment-based drug design, where building blocks are used to rapidly generate libraries of related compounds for biological screening. The compound essentially provides a "plug-and-play" module containing the desirable tetrahydropyran (B127337) motif.

Functional Group Potential Reactions Resulting Moiety
Primary Alcohol (-OH)Oxidation, Etherification, Esterification, AlkylationAldehyde, Carboxylic Acid, Ether, Ester, Alkoxy group
Secondary Amine (-NH-)Acylation, Alkylation, Reductive Amination, SulfonylationAmide, Tertiary Amine, Sulfonamide

This interactive table outlines the primary reactive sites on this compound and the types of chemical bonds and functional groups that can be formed, highlighting its versatility as a synthetic building block.

The tetrahydropyran (THP) ring is considered a "privileged scaffold" in medicinal chemistry. pharmablock.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets, and thus frequently appear in the structures of successful drugs. Compared to its carbocyclic analogue, cyclohexane (B81311), the THP ring has lower lipophilicity and contains an oxygen atom that can act as a hydrogen bond acceptor, potentially improving drug-target interactions and pharmacokinetic properties like absorption and distribution. pharmablock.com

Drug/Candidate Name Therapeutic Area Significance of THP Scaffold
GilteritinibOncology (Kinase Inhibitor)Contains an amino-THP substituent. pharmablock.com
PF-06409577DiabetesThe THP-containing analogue serves as a conformationally restrained ether to balance lipophilicity. pharmablock.com
TopiramateAnticonvulsantAn early example of a THP-containing drug, derived from fructopyranose. pharmablock.com

This table presents examples of drugs and clinical candidates that feature the tetrahydropyran scaffold, underscoring its importance in medicinal chemistry.

Potential for Further Structural Exploration in Research

The structure of this compound is not a static endpoint but rather a starting point for further innovation. Rational design and bioisosteric replacement are two key strategies employed by medicinal chemists to optimize lead compounds.

Rational drug design relies on understanding the structure-activity relationships (SAR) of a lead compound. nih.govnih.gov For this compound, this involves systematically modifying its three main components—the THP ring, the amino linker, and the butanol chain—to create analogues with improved potency, selectivity, or pharmacokinetic profiles.

Researchers can explore substitutions on the THP ring to probe interactions with a biological target. The length and nature of the alkyl chain can be altered to optimize spacing and flexibility. The secondary amine could be modified to a tertiary amine or replaced with other linking groups to fine-tune basicity and hydrogen bonding capacity. sigmaaldrich.comnih.gov This systematic approach allows for the development of next-generation compounds with tailored properties.

Molecular Component Potential Modification Purpose of Modification
Tetrahydropyran RingIntroduction of substituents (e.g., methyl, fluoro)Probe for new binding interactions; alter conformation.
Amino LinkerMethylation to tertiary amine; replacement with amideChange basicity (pKa); alter hydrogen bonding capability. pharmablock.com
Butanol ChainShorten or lengthen the carbon chain; introduce branchingOptimize spatial orientation and flexibility; modify lipophilicity.

This interactive table illustrates how rational design principles can be applied to this compound, with each component offering opportunities for modification to enhance molecular properties.

Bioisosterism is a powerful strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological or physical characteristics. nih.govresearchgate.net This approach can be used to enhance potency, alter selectivity, improve metabolic stability, or secure new intellectual property. drughunter.comchem-space.com

For this compound, several bioisosteric replacements could be explored. The THP ring itself, while often beneficial, could be replaced by other cyclic systems to test different conformational constraints or interaction profiles. For example, replacing the oxygen with a nitrogen atom would yield a piperidine (B6355638) ring, introducing a basic center. Other heterocycles like oxetanes or even non-aromatic carbocycles like cubane (B1203433) have been investigated as bioisosteres for ring systems in other contexts. researchgate.netdrughunter.com Similarly, the butanol chain could be replaced with other linkers that mimic its length and flexibility but offer different chemical properties.

Original Moiety Potential Bioisostere Rationale for Replacement
TetrahydropyranCyclohexane, Piperidine, OxetaneModulate lipophilicity, introduce new hydrogen bond donors/acceptors, alter ring strain and conformation. pharmablock.comdrughunter.com
Secondary AmineAmide, 1,2,4-TriazoleMimic hydrogen bonding properties, enhance metabolic stability. drughunter.com
n-Butanol ChainTetrazole, Carboxylic Acid (after oxidation)Introduce an acidic group, serve as a cis-amide mimic, improve metabolic stability and potency. beilstein-journals.orgnih.gov

This table provides examples of potential bioisosteric replacements for different parts of the this compound structure, a key strategy for lead optimization in drug discovery.

Research Challenges and Emerging Trends

Despite its utility, working with this compound and its derivatives presents certain research challenges. A primary challenge is the control of stereochemistry. If substitutions are made on the THP ring, new chiral centers can be created, requiring stereoselective synthetic methods to isolate the desired isomer, as different stereoisomers can have vastly different biological activities. Another challenge lies in achieving the desired balance of physicochemical properties, such as solubility and permeability, which is a constant focus in drug development.

Emerging trends point towards the use of scaffolds like this in novel applications beyond traditional small-molecule drugs. For instance, the integration of such building blocks into nanomaterials or functional polymers for applications in drug delivery or medical imaging is a growing area of interest. rsc.org Furthermore, the application of C-H activation methodologies could provide new, more efficient ways to functionalize the THP ring or alkyl chain, reducing the number of steps required to synthesize complex analogues. mdpi.com The continued exploration of such scaffolds in diverse chemical contexts, from bioorthogonal chemistry to materials science, represents a promising direction for future research. rsc.org

Future Directions in the Academic Study of this compound

The compound this compound represents a promising, yet underexplored, chemical scaffold for academic research and drug discovery. Its structure combines several features of high value in medicinal chemistry: a saturated sp³-rich tetrahydropyran (THP) ring, a flexible linker, and two reactive functional groups (a secondary amine and a primary alcohol). The THP moiety, in particular, is a prevalent feature in many approved drugs, valued for its ability to improve physicochemical properties and act as a bioisostere for moieties like cyclohexane, with the ring oxygen providing a potential hydrogen bond acceptor. pharmablock.com Future academic investigations are poised to leverage these characteristics to explore new chemical space and biological activities.

The primary avenues for future study can be categorized into synthetic elaboration, biological screening, and computational analysis. The dual functionality of the molecule offers a robust platform for creating diverse chemical libraries, while its three-dimensional character aligns with the modern emphasis on moving away from flat, sp²-dominated structures in drug design. tandfonline.comsemanticscholar.org

Synthetic Derivatization and Library Development

A significant area of future academic work will likely focus on the synthetic modification of the this compound core. The secondary amine and primary alcohol serve as convenient handles for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Amine Functionalization: The secondary amine is a prime site for reactions such as acylation, sulfonylation, reductive amination, and alkylation to introduce diverse substituents. This would allow researchers to probe interactions within the binding pockets of various biological targets.

Alcohol Functionalization: The terminal hydroxyl group can be readily converted into ethers, esters, carbamates, and other functional groups. nih.gov This position is ideal for attaching moieties that can modulate solubility, metabolic stability, or target engagement.

Scaffold Hopping and Bioisosteric Replacement: Researchers may also explore replacing the THP ring with other cyclic systems (e.g., piperidine, cyclohexane) or modifying the butanol linker to understand the specific contributions of each component to biological activity, a strategy known as scaffold hopping. niper.gov.in

The following table outlines potential derivatization strategies for building a chemical library based on this scaffold.

Table 1: Analysis of Functional Groups for Future Derivatization

Functional GroupPotential Modification ReactionRationale / Potential Impact
Secondary AmineAcylation, Sulfonylation, Urea/Thiourea formationIntroduce hydrogen bond donors/acceptors; probe specific interactions with target proteins.
Primary AlcoholEsterification, Etherification, Carbamate formationModify lipophilicity, solubility, and metabolic stability; attach larger chemical fragments.
Tetrahydropyran (THP) RingBioisosteric replacement (e.g., with piperidine, pyrrolidine, cyclohexane)Evaluate the role of the ether oxygen and ring conformation in target binding and ADME properties. pharmablock.com
Butyl LinkerVarying chain length (e.g., propyl, pentyl)Optimize spacing and orientation of the terminal functional groups for improved target fit.

Exploration of Novel Biological Targets and Computational Studies

Given that THP-containing structures are known to inhibit a range of enzymes, including various kinases, pharmablock.com a logical future direction is the broad screening of libraries derived from this compound against diverse biological targets. High-throughput screening campaigns could uncover novel activities in areas such as oncology, infectious diseases, or neuroscience.

To guide these synthetic and screening efforts, computational studies will be indispensable.

In Silico Screening: Virtual libraries of derivatives can be docked into the binding sites of known drug targets to prioritize compounds for synthesis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the conformational preferences of the scaffold and its derivatives and to predict the stability of ligand-protein complexes.

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, helping to identify candidates with more drug-like properties early in the discovery process. semanticscholar.org

The integration of these research areas represents a comprehensive strategy for unlocking the full potential of the this compound scaffold.

Table 2: Proposed Future Research Areas

Research AreaKey ObjectiveMethodology
Combinatorial Library SynthesisGenerate a diverse set of novel chemical entities for biological screening.Parallel synthesis, functionalization of the amine and alcohol groups. nih.gov
Biological Target IdentificationDiscover novel biological activities for the scaffold and its derivatives.High-throughput screening (HTS) against enzyme panels (kinases, proteases) and cell-based assays.
Computational ChemistryPrioritize synthetic targets and understand structure-activity relationships (SAR).Molecular docking, virtual screening, molecular dynamics (MD) simulations, QSAR. researchgate.net
Advanced Synthetic MethodsDevelop more efficient, stereoselective, or greener routes to the core scaffold.Exploration of novel catalytic methods or biocatalysis for key synthetic steps. whiterose.ac.uknih.gov

Q & A

Q. Basic

  • NMR : 1^1H NMR identifies amine and hydroxyl proton environments (δ 1.4–3.2 ppm for tetrahydropyran and butanol chains) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected m/z ~215.2 for C9_9H19_{19}NO2_2) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1050 cm1^{-1} (C-O in tetrahydropyran) validate functional groups .

How can researchers resolve discrepancies in spectral data for this compound?

Advanced
Discrepancies often stem from conformational flexibility (e.g., chair vs. boat configurations in tetrahydropyran) or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves overlapping signals by altering ring puckering dynamics .
  • DFT calculations : Compare experimental 13^{13}C NMR shifts with computational models to assign ambiguous peaks .
  • Deuterated solvents : Use D2_2O to suppress hydroxyl proton exchange broadening in aqueous solutions .

What are the solubility and stability profiles of this compound under physiological conditions?

Basic
The compound is moderately polar (TPSA ~45 Ų) with a Log S value of ~-2.5, indicating solubility in DMSO or ethanol but limited aqueous solubility (<1 mg/mL) . Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C. Store at -20°C under inert gas to prevent oxidation .

How can researchers assess the biological activity of this compound in vitro?

Q. Advanced

  • Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) or GPCRs.
  • Metabolite profiling : Monitor glucuronidation or sulfation pathways via LC-MS/MS, as seen in studies of structurally related nitrosamines .
  • CYP inhibition screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using luminescent substrates .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Matrix effects : Plasma proteins and lipids can suppress ionization in LC-MS. Mitigate via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
  • Metabolite interference : Hydroxybutanol or glucuronide derivatives may co-elute. Use HILIC chromatography or derivatization (e.g., dansyl chloride) to improve resolution .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Tetrahydropyran ring modification : Replace with thiopyran (S instead of O) to enhance BBB permeability (lower TPSA) .
  • Amino group substitution : Introduce ethyl or acetyl groups to modulate basicity and log P values .
    Validate SAR via molecular docking against target proteins (e.g., kinases) .

What are the best practices for handling and storing this compound?

Q. Basic

  • Handling : Use anhydrous conditions under nitrogen to prevent hygroscopic degradation.
  • Storage : Lyophilize and store at -20°C in amber vials to avoid light-induced oxidation .

How can in silico modeling predict the pharmacokinetic properties of derivatives?

Q. Advanced

  • ADME prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), BBB penetration, and CYP inhibition. Key parameters include Log P (optimal 1–3) and TPSA (<70 Ų) .
  • MD simulations : Model passive membrane permeability using CHARMM or GROMACS force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.